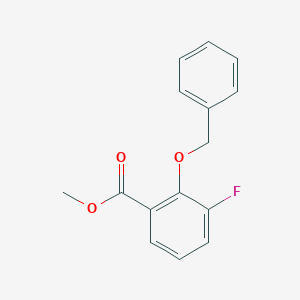

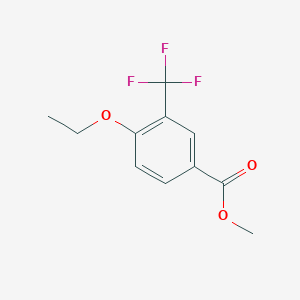

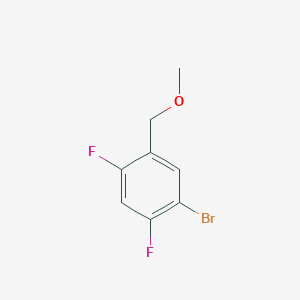

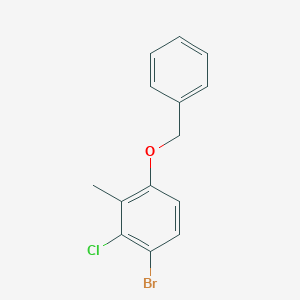

Ethyl 4-(benzyloxy)-3-fluorobenzoate

Vue d'ensemble

Description

Ethyl 4-(benzyloxy)benzoate is a chemical compound with the molecular formula C16H16O3 . It’s a type of ester, which are commonly used in a wide variety of fields such as pharmaceuticals, cosmetics, and food industries .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 4-(benzyloxy)-3-fluorobenzoate has been reported in the literature. For instance, a study discusses the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . Another study describes the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The compound has a molecular weight of 256.30 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 256.30 g/mol, a XLogP3-AA of 3.6, and a topological polar surface area of 35.5 Ų . It has no hydrogen bond donors and three hydrogen bond acceptors .Applications De Recherche Scientifique

Mesomorphic Properties and Liquid Crystal Materials

- Ethyl 4-(benzyloxy)-3-fluorobenzoate derivatives have been a subject of interest in studying mesomorphic properties, particularly in the context of liquid crystal materials. For instance, a series of trifluoro-substituted benzoate derivatives exhibited mesomorphic properties such as antiferroelectric phases and SmCA*-Iso phase transitions. The impact of fluoro substituents on the physical properties of these materials has been a key area of research (Cruz et al., 2001), (Yu et al., 2007), (Milewska et al., 2015).

Synthesis and Crystal Structure

- The compound has also been investigated for its crystal structure and synthesis process. Research on its crystal structure provides insights into its molecular conformation and interactions. Studies have delved into the synthesis and structural analysis of related compounds, shedding light on molecular geometry and packing in the crystal lattice (Faizi et al., 2016), (Yeong et al., 2018).

Fluorescence and Optical Properties

- This compound derivatives have been explored for their fluorescence properties. The synthesis and study of derivatives emitting blue light and their fluorescence characteristics have been significant for applications in various fields. The influence of different substituents on fluorescence efficiency and emission wavelengths has been a focus area (Mahadevan et al., 2014).

Supramolecular Structures and Fluorescence Emission

- The interaction of this compound derivatives with supramolecular structures like micelles and cyclodextrins has been studied, particularly in the context of fluorescence emission. The formation of association complexes and the subsequent increase in fluorescence emission in various solvents have been documented. Such studies contribute to understanding the material's behavior in different environments and its potential applications (Iglesias, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-fluoro-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO3/c1-2-19-16(18)13-8-9-15(14(17)10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMDKQSXOQRJJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.